REACTION_CXSMILES
|
Br[CH2:2][C:3](OCC)=[O:4].[CH3:8][O:9][C:10]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:11]=1[C:12]([NH:14][NH2:15])=[S:13].[OH-].[Na+]>>[CH3:8][O:9][C:10]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:11]=1[C:12]1[S:13][CH2:2][C:3](=[O:4])[NH:15][N:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
2,4-dimethoxythiobenzohydrazide
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Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=S)NN)C=CC(=C1)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 25° C. for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid product was purified by flash chromatography on a silica gel column (Merck 9385)
|
Type
|
ADDITION
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Details
|
a 30:1 v/v mixture of chloroform and methanol as eluant
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solid products, both from the chromatographic purification
|
Type
|
CUSTOM
|
Details
|
crystallised from aqueous methanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C=1SCC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |